molecular formula C24H23N5O6S B12382096 Mettl1-wdr4-IN-2

Mettl1-wdr4-IN-2

Cat. No.: B12382096
M. Wt: 509.5 g/mol
InChI Key: PZWOIOSYCOECFR-NWYAXVINSA-N
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Description

Mettl1-wdr4-IN-2 is a selective inhibitor of the methyltransferase-like protein 1 (METTL1) and WD repeat domain 4 (WDR4) complex. This compound has shown significant selectivity with an IC50 value of 41 μM. It is primarily used in scientific research to study the role of METTL1 and WDR4 in various biological processes, including RNA modifications and cancer development .

Preparation Methods

The synthesis of Mettl1-wdr4-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

    Preparation of Intermediates: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.

Chemical Reactions Analysis

Mettl1-wdr4-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mettl1-wdr4-IN-2 has a wide range of applications in scientific research, including:

Mechanism of Action

Mettl1-wdr4-IN-2 exerts its effects by inhibiting the activity of the METTL1-WDR4 complex. This complex is responsible for the methylation of RNA, which plays a crucial role in gene expression and cellular function. By inhibiting this complex, this compound disrupts the methylation process, leading to changes in gene expression and cellular function. The molecular targets of this compound include the METTL1 and WDR4 proteins, and the pathways involved include RNA methylation and gene expression regulation .

Comparison with Similar Compounds

Mettl1-wdr4-IN-2 is unique in its selectivity for the METTL1-WDR4 complex. Similar compounds include:

Properties

Molecular Formula

C24H23N5O6S

Molecular Weight

509.5 g/mol

IUPAC Name

3-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanylmethyl]-5-(4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C24H23N5O6S/c25-21-18-22(27-10-26-21)29(11-28-18)23-20(32)19(31)17(35-23)9-36-8-12-5-14(7-15(6-12)24(33)34)13-1-3-16(30)4-2-13/h1-7,10-11,17,19-20,23,30-32H,8-9H2,(H,33,34)(H2,25,26,27)/t17-,19?,20+,23-/m1/s1

InChI Key

PZWOIOSYCOECFR-NWYAXVINSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CSC[C@@H]3C([C@@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CSCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)C(=O)O)O

Origin of Product

United States

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